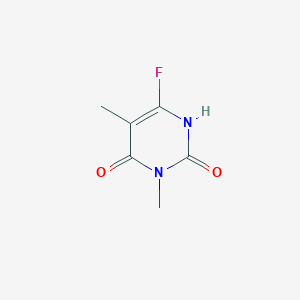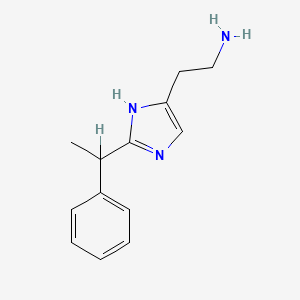
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a phenylethyl group and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1-phenylethylamine with imidazole derivatives under specific conditions. One common method includes the use of lithium aluminium hydride (LiAlH4) for the reduction of amides derived from mandelic acids and 1-phenylethylamines . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete reduction of the amide to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the ethanamine chain or the imidazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group allows the compound to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates neurotransmission and can influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A primary amine with a similar structure but lacking the imidazole ring.
N-Phenylethylimidazole: Similar to the target compound but with different substitution patterns on the imidazole ring.
2-Phenylethylamine: Another related compound with a simpler structure.
Uniqueness
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds .
Propiedades
Número CAS |
110010-60-1 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-[2-(1-phenylethyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-10(11-5-3-2-4-6-11)13-15-9-12(16-13)7-8-14/h2-6,9-10H,7-8,14H2,1H3,(H,15,16) |
Clave InChI |
OSUZWMQGCNXLQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=NC=C(N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
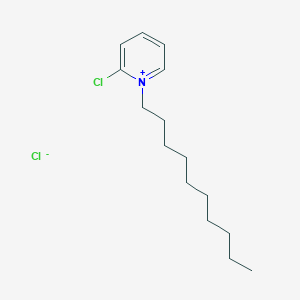
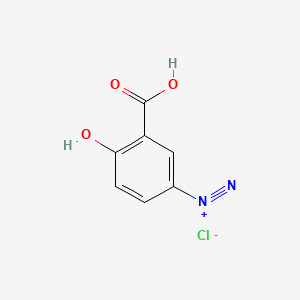
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)

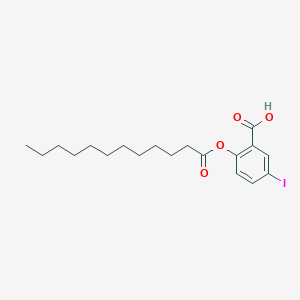
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
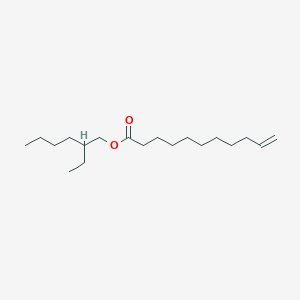
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)

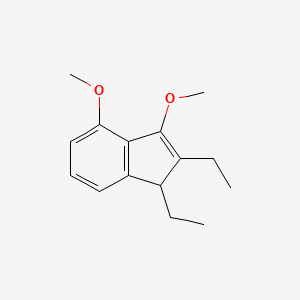
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
